Ponceau S

Description

Structure

3D Structure of Parent

Properties

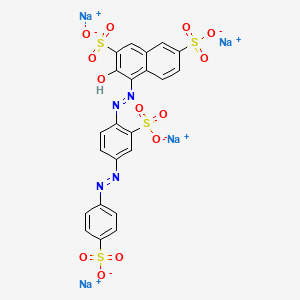

Molecular Formula |

C22H12N4Na4O13S4 |

|---|---|

Molecular Weight |

760.6 g/mol |

IUPAC Name |

tetrasodium;3-hydroxy-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4 |

InChI Key |

KQHKSGRIBYJYFX-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

physical_description |

Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ponceau S Protein Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Ponceau S staining, a widely used technique for the reversible detection of proteins on blotting membranes.

Core Principles of this compound Staining

This compound, chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is a negatively charged red azo dye. Its utility in protein detection lies in its ability to bind reversibly to proteins immobilized on membranes such as nitrocellulose and polyvinylidene fluoride (B91410) (PVDF).[1][2][3]

The staining mechanism is based on two primary interactions:

-

Ionic Interactions: The negatively charged sulfonate groups of the this compound dye molecule bind to the positively charged amino groups of amino acids like lysine (B10760008) and arginine within the protein structure.[1]

-

Non-covalent Interactions: The dye also binds to non-polar or hydrophobic regions of proteins.[1][3]

This binding is transient and can be reversed by washing with water or a mild buffer, which is a key advantage of the technique.[2] The acidic environment of the staining solution, typically containing acetic acid, is crucial for promoting the interaction between the dye and the protein.

Key Applications in Research

The primary application of this compound staining is in the verification of protein transfer from a polyacrylamide gel to a membrane during Western blotting.[4] This rapid and straightforward visualization allows researchers to:

-

Assess Transfer Efficiency: Confirm that proteins have successfully and evenly transferred across the entire blot. This helps in identifying issues like incomplete transfer, air bubbles, or other artifacts.[2][5]

-

Visualize Total Protein Load: Staining provides a visual representation of the total protein in each lane, serving as a preliminary check for consistent sample loading before proceeding with more specific and time-consuming immunodetection steps.[6]

-

Guide Further Analysis: The stained protein bands can be used as a reference to mark molecular weight standards or to excise specific bands for downstream applications like protein sequencing.[2]

-

Total Protein Normalization: this compound staining is increasingly used for total protein normalization in quantitative Western blotting, offering a more reliable alternative to housekeeping proteins in certain contexts.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound staining.

Table 1: Staining Solution Formulations

| This compound Concentration (w/v) | Acidic Component | Acid Concentration (v/v) | Reference |

| 0.1% | Acetic Acid | 5% | Commonly used formulation[2] |

| 0.01% | Acetic Acid | 1% | A cost-effective alternative |

| 2% | Trichloroacetic Acid (TCA) and Sulfosalicylic Acid | 30% each | Alternative formulation[2][7] |

| 0.5% | Acetic Acid | 1% | CSHL Protocol[7] |

Table 2: Performance Characteristics

| Parameter | Value | Membrane Compatibility | Notes |

| Detection Limit | ~200-250 ng per band | Nitrocellulose, PVDF | Less sensitive than Coomassie Brilliant Blue (~50 ng)[8][9] |

| Staining Time | 30 seconds - 15 minutes | Nitrocellulose, PVDF | PVDF membranes may require longer incubation times[1][10] |

| Destaining Time | 1 - 10 minutes | Nitrocellulose, PVDF | Can be achieved with water or buffer washes[1][8] |

| Absorption Maximum | 520 nm | N/A | [11] |

Experimental Protocols

Preparation of Staining Solution

Standard this compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid)

-

Materials:

-

This compound powder

-

Glacial acetic acid

-

Distilled or deionized water

-

-

Procedure:

Staining and Destaining Protocol for Western Blot Membranes

-

Materials:

-

Blotting membrane (Nitrocellulose or PVDF) with transferred proteins

-

This compound staining solution

-

Distilled or deionized water

-

Wash buffer (e.g., TBS-T or PBS-T)

-

A clean container

-

-

Procedure:

-

Following protein transfer, briefly rinse the membrane with distilled water for about 1 minute.[5]

-

Place the membrane in the clean container and add a sufficient volume of this compound staining solution to completely submerge it.

-

Incubate for 1 to 10 minutes at room temperature with gentle agitation.[7][8] Staining times can be optimized, with nitrocellulose often requiring less time than PVDF.[10]

-

Remove the staining solution (it can be reused).[7]

-

Rinse the membrane with distilled water until the protein bands become clearly visible against a faint background.[5]

-

Image the stained membrane to document the transfer efficiency.

-

To destain, wash the membrane with several changes of distilled water or a wash buffer like TBS-T for 5-10 minutes each, until the red stain is no longer visible.[8][10] The membrane is now ready for the blocking step and subsequent immunodetection.

-

Visualizations

Caption: Workflow of this compound staining from protein transfer to immunodetection.

Caption: Interaction between this compound dye and protein functional groups.

References

- 1. conductscience.com [conductscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. This compound: High-Quality Reversible Protein Stain for Western Blots [moneidechem.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 8. blog.cellsignal.com [blog.cellsignal.com]

- 9. biotium.com [biotium.com]

- 10. med.wmich.edu [med.wmich.edu]

- 11. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to the Chemical Properties of Ponceau S for Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ponceau S, a widely used diazo dye, focusing on its chemical properties and application in the reversible staining of proteins. This document details the mechanism of action, quantitative parameters, and standardized protocols relevant to its use in laboratory settings, particularly in the context of Western blotting and protein analysis.

Chemical Properties of this compound

This compound, also known as Acid Red 112, is a tetrasodium (B8768297) salt of 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid.[1][2] It is a red anionic azo dye valued for its ability to rapidly and reversibly stain proteins on various membranes.[3]

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₂N₄Na₄O₁₃S₄ | [2][4] |

| Molecular Weight | 760.6 g/mol | [2][4] |

| Appearance | Red to dark red powder | [2] |

| Maximum Absorption | 520 nm | [5] |

| Solubility | Soluble in water (~10 g/L at 20°C) | [2][5] |

| Stain Color | Red/Pink | [6] |

The structure of this compound is characterized by multiple sulfonate groups (SO₃⁻), which are key to its protein-binding capabilities.[2] These groups are negatively charged at typical staining pH, facilitating interactions with proteins.

Mechanism of Protein Binding

The binding of this compound to proteins is a non-covalent process driven by a combination of electrostatic and hydrophobic interactions.[7] This reversible binding is crucial for its application in techniques like Western blotting, as the stain can be removed without affecting the protein structure or subsequent immunodetection steps.[1]

-

Electrostatic Interactions : The primary binding mechanism involves the negatively charged sulfonate groups on the this compound molecule forming ionic bonds with positively charged amino acid residues on the protein.[6] These residues primarily include lysine (B10760008) (NH₃⁺) and arginine (NH₂⁺). The acidic environment of the staining solution (typically containing acetic acid) ensures that these basic amino groups are protonated and thus available for binding.[6]

-

Hydrophobic and van der Waals Interactions : this compound also binds to non-polar regions of proteins through weaker hydrophobic and van der Waals forces.[7][8][9] Molecular docking studies suggest that the dye's aromatic rings can interact with hydrophobic pockets on the protein surface.[10]

This dual-mode interaction allows this compound to bind to a wide variety of proteins with reasonable uniformity, making it suitable for total protein normalization.[9]

Quantitative Parameters for Protein Staining

This compound is widely used for the qualitative assessment of protein transfer efficiency and as a loading control in semi-quantitative immunoblotting.[11]

| Parameter | Value/Range | Notes | Reference |

| Limit of Detection | ~100-250 ng per protein band | Sensitivity is lower than Coomassie or fluorescent dyes.[7][12][13] | [7][12] |

| Linear Range | 0.1 to 50 µg per spot (Dot Blot) | Useful for quantifying total protein in a sample. | [14] |

| Stain Concentration | 0.01% to 2% (w/v) | Studies show that 0.01% this compound in 1% acetic acid is as effective as more concentrated, expensive formulations.[15][16] | [15] |

| Acid Concentration | 1% to 5% Acetic Acid | The sensitivity of detection remains constant across a range of acid concentrations and types (e.g., TCA, sulfosalicylic acid).[6] | [6] |

While effective, the sensitivity of this compound may be insufficient for detecting low-abundance proteins. Coomassie brilliant blue can detect as little as 50 ng but is generally not reversible.[13]

Detailed Experimental Protocol: Reversible Staining for Western Blot

This protocol outlines the standard procedure for staining proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.

4.1. Reagent Preparation

-

This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid):

-

Destaining Solution: Deionized water (ddH₂O) or Tris-buffered saline with Tween 20 (TBST).

-

Complete Stain Removal Solution (Optional): 0.1 M NaOH.[7][11]

4.2. Staining and Imaging Workflow

4.3. Step-by-Step Methodology

-

Initial Wash: After protein transfer, briefly rinse the membrane with deionized water or TBST to remove residual transfer buffer.[17]

-

Staining: Immerse the membrane in the this compound staining solution and incubate for 1 to 10 minutes at room temperature with gentle agitation.[3][6][17]

-

Destaining: Remove the staining solution (it can often be reused) and wash the membrane with several changes of deionized water until the background is clear and distinct pink/red protein bands are visible.[11] Avoid over-washing, which can elute the stain from the protein bands.[11]

-

Imaging: Photograph or scan the membrane to create a permanent record of the total protein profile. This image is crucial for assessing transfer uniformity and for total protein normalization.[11]

-

Complete Stain Removal: To proceed with immunodetection, the stain must be fully removed. Wash the membrane thoroughly with TBST or deionized water.[17] For stubborn staining, a brief wash with 0.1 M NaOH for 1-2 minutes can be used, followed by extensive washing with water to neutralize the base.[3][7] The membrane is now ready for the blocking step of the Western blot protocol.

This guide provides the core technical information required for the effective use of this compound in protein research. Its reversible, non-covalent binding mechanism and simple protocols make it an invaluable tool for verifying protein transfer and normalizing western blot data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 4. This compound | C22H12N4Na4O13S4 | CID 2723873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Potential protein toxicity of synthetic pigments: binding of poncean S to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A this compound Staining-Based Dot Blot Assay for Rapid Protein Quantification of Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. conductscience.com [conductscience.com]

- 12. biotium.com [biotium.com]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. Protein determination by this compound using digital color image analysis of protein spots on nitrocellulose membranes. | Semantic Scholar [semanticscholar.org]

- 15. This compound waste: this compound staining for total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bitesizebio.com [bitesizebio.com]

Ponceau S Stain: A Technical Guide to its Discovery, History, and Application in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core principles of Ponceau S staining in the context of Western blotting. We will delve into the mechanism of action, provide detailed experimental protocols, and present a quantitative comparison with other common protein staining methods. This guide is designed to equip researchers with the knowledge to effectively utilize Ponce-S as a critical checkpoint in the Western blotting workflow, ensuring the reliability and reproducibility of their results.

Introduction to this compound in Western Blotting

This compound, an anionic azo dye, serves as a rapid and reversible method for the detection of proteins immobilized on membranes such as nitrocellulose and polyvinylidene fluoride (B91410) (PVDF).[1] Its primary application in the Western blotting workflow is to provide a quick, non-destructive visualization of transferred proteins, allowing for the assessment of transfer efficiency and the identification of potential issues like uneven transfer or protein degradation before committing to the more time-consuming and expensive immunodetection steps.[2]

The reversible nature of this compound staining is its most significant advantage. The dye can be easily removed from the membrane, leaving the proteins accessible for subsequent antibody binding without interference.[1][2] This makes it an invaluable tool for quality control in Western blotting.

Discovery and Historical Context

The technique of Western blotting, a cornerstone of molecular biology for detecting specific proteins, has a rich history. The method itself was independently developed by two research groups in 1979 and was given its name by W. Neal Burnette in 1981, as a playful nod to the previously established Southern (DNA) and Northern (RNA) blotting techniques.[3][4]

Prior to the widespread adoption of this compound, researchers relied on stains like Coomassie Brilliant Blue to visualize proteins on gels. However, these methods were often irreversible and not well-suited for staining proteins on membranes intended for immunodetection.

The introduction of this compound as a reversible stain for proteins on nitrocellulose membranes was a significant advancement. In 1986, O. Salinovich and R.C. Montelaro published a paper in Analytical Biochemistry detailing a method for using this compound to visualize proteins on nitrocellulose replicas.[5][6][7] Their work demonstrated that this staining technique was sensitive enough to detect 250 to 500 ng of protein, comparable to Coomassie blue staining on nitrocellulose, and crucially, that the stain did not interfere with subsequent procedures like immunoblotting or peptide mapping.[7] This discovery established this compound as a practical and efficient tool for verifying protein transfer in Western blotting.

Mechanism of Action

This compound is a negatively charged dye that interacts with proteins through a combination of electrostatic and hydrophobic interactions. The dye's negatively charged sulfonate groups bind to the positively charged amino groups of amino acid residues, primarily lysine (B10760008) and arginine, on the protein.[8] Additionally, it engages in non-covalent binding with non-polar regions of the proteins.[8] This binding is pH-dependent and is typically performed in an acidic solution (e.g., with acetic acid), which enhances the positive charge of the proteins, facilitating the interaction. The non-covalent nature of this binding is key to its reversibility, as simple washes with water or a slightly basic buffer can disrupt these interactions and elute the dye.

Quantitative Data Presentation

A critical aspect of any laboratory technique is its sensitivity and linear range. The following table summarizes the quantitative characteristics of this compound in comparison to other common protein staining methods.

| Stain | Typical Detection Limit (per band) | Membrane Compatibility | Reversibility | Primary Use in Western Blotting |

| This compound | 100 - 500 ng[5][7][9][10] | Nitrocellulose, PVDF[1][9] | Yes[1][2] | Reversible membrane stain for transfer verification |

| Coomassie Brilliant Blue | 50 ng[9] | PVDF (limited compatibility with nitrocellulose)[9] | No (fixes protein)[9] | Irreversible membrane or gel stain |

| Amido Black | 30 - 50 ng[11] | Nitrocellulose, PVDF | Partially Reversible | Irreversible membrane stain |

| Colloidal Gold | 2 ng[5] | Nitrocellulose, PVDF | No | High-sensitivity, irreversible membrane stain |

| Colloidal Silver | 1 - 2 ng[11] | Nitrocellulose, PVDF | No | High-sensitivity, irreversible membrane stain |

| Stain-Free Technology | Comparable to or better than this compound[12] | Gels containing trihalo compounds | N/A (covalent modification) | In-gel visualization before and after transfer |

Total Protein Normalization:

This compound staining is widely used for total protein normalization in quantitative Western blotting. This method is often considered more reliable than using housekeeping proteins, as it accounts for variations in total protein loading across all lanes and has a broader linear dynamic range.[13]

Experimental Protocols

This section provides a detailed methodology for performing this compound staining in a typical Western blotting workflow.

Reagent Preparation

This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid):

-

Ingredients:

-

This compound powder: 0.1 g

-

Glacial Acetic Acid: 5 mL

-

Distilled Water: to 100 mL

-

-

Procedure:

-

Dissolve 0.1 g of this compound powder in approximately 90 mL of distilled water.

-

Add 5 mL of glacial acetic acid.

-

Adjust the final volume to 100 mL with distilled water.

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[2]

-

Note: While the 0.1% this compound in 5% acetic acid is a common formulation, studies have shown that concentrations as low as 0.01% this compound in 1% acetic acid can be equally effective and more cost-efficient.[14]

Destaining Solution:

-

Distilled or deionized water is typically sufficient for destaining.

-

For more rapid destaining, a dilute solution of NaOH (e.g., 0.1 M) can be used, followed by water rinses.[15]

Staining Protocol

-

Post-Transfer Wash: After transferring the proteins from the gel to the membrane, briefly rinse the membrane with distilled water to remove any residual transfer buffer.[2]

-

Staining: Immerse the membrane completely in the this compound staining solution. Incubate for 1-10 minutes at room temperature with gentle agitation.[2][5]

-

Initial Destain: Remove the membrane from the staining solution and place it in a clean container with distilled water. Gently agitate for 1-2 minutes to remove the excess stain and reduce the background.[2]

-

Visualization and Documentation: The protein bands should now be visible as red or pink bands against a white or light pink background. At this point, it is crucial to document the results by scanning or photographing the membrane. This serves as a permanent record of the transfer efficiency.

-

Complete Destaining: To proceed with immunodetection, the this compound stain must be completely removed. Continue washing the membrane with several changes of distilled water until the protein bands and the background are no longer visibly red. Alternatively, wash with TBS-T or PBS-T (the wash buffer for your Western blot protocol) until the stain is gone.[2]

-

Proceed to Blocking: Once the stain is completely removed, the membrane can be moved directly to the blocking step of the Western blotting protocol.

Visualizations

Western Blotting Workflow with this compound Staining

Caption: Western blotting workflow incorporating this compound staining for transfer verification.

Logical Relationship of Reversible Staining

Caption: The advantage of reversible this compound staining for downstream applications.

Conclusion

References

- 1. conductscience.com [conductscience.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Western blot - Wikipedia [en.wikipedia.org]

- 4. azurebiosystems.com [azurebiosystems.com]

- 5. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 6. Western Blotting (Immunoblotting): History, Theory, Uses, Protocol, and Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible staining and peptide mapping of proteins transferred to nitrocellulose after separation by sodium dodecylsulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. biotium.com [biotium.com]

- 11. researchgate.net [researchgate.net]

- 12. Stain Free Total Protein Staining is a Superior Loading Control to β-Actin for Western Blots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. This compound waste: this compound staining for total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Reversibility of Ponceau S Staining: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Ponceau S staining is a cornerstone technique for the rapid and reversible visualization of proteins on membranes following electrophoretic transfer. Its utility lies in its ability to confirm transfer efficiency and protein loading before committing to more time-consuming and costly downstream applications such as Western blotting. This guide provides an in-depth exploration of the chemical principles underpinning the reversibility of this compound staining, detailed experimental protocols, and quantitative insights into its application.

The Chemical Core of Reversibility: A Non-Covalent Interaction

This compound is an anionic diazo dye that interacts with proteins through a combination of electrostatic and hydrophobic interactions.[1] The negatively charged sulfonate groups of the dye form ionic bonds with the positively charged amino groups of lysine (B10760008) and arginine residues within the protein structure. Additionally, the aromatic rings of the this compound molecule engage in weaker, non-covalent hydrophobic interactions with non-polar regions of the protein.

This non-covalent binding is the key to the stain's reversibility. The interactions are strong enough to allow for the visualization of protein bands but weak enough to be disrupted by simple washing procedures. Shifting the pH to an alkaline environment or using detergents can effectively neutralize the electrostatic interactions and disrupt the hydrophobic associations, leading to the dissociation of the dye from the protein.

Visualizing the Interaction and Workflow

The following diagrams illustrate the chemical basis of this compound binding and the general experimental workflow for staining and destaining.

Experimental Protocols for Staining and Destaining

The following tables summarize various protocols for this compound staining and the subsequent destaining, providing a comparative overview of the methodologies.

| Table 1: this compound Staining Protocols | |

| Parameter | Protocol |

| Stain Composition | A common formulation is 0.1% (w/v) this compound in 5% (v/v) acetic acid.[2] However, concentrations ranging from 0.001% to 2% this compound in various acids like acetic acid, trichloroacetic acid (TCA), and sulfosalicylic acid have been used effectively. A cost-effective and comparable option is 0.01% this compound in 1% acetic acid. |

| Membrane Preparation | An optional initial rinse of the membrane with deionized water for 5 minutes (repeated three times) can help remove residual buffers. |

| Incubation Time | Typically, a 5-minute incubation at room temperature on a shaker is sufficient for both nitrocellulose and PVDF membranes.[1] Some protocols suggest 30 seconds to 1 minute.[3] |

| Post-Staining Wash | After incubation, the membrane is washed with deionized water until the protein bands are clearly visible against a faint background. |

| Table 2: this compound Destaining Protocols | |

| Reagent | Protocol |

| Deionized Water (dH₂O) | Multiple washes with dH₂O for 30 seconds to 1 minute each are effective for removing the stain.[3] For more thorough removal, 2-3 washes of 5 minutes each can be performed.[1] |

| Tris-Buffered Saline with Tween 20 (TBST) | Washing the membrane at least three times with TBST for 10 minutes per wash on a shaker is a crucial step for complete removal. If staining persists, the washing time can be extended. |

| Sodium Hydroxide (NaOH) | A 0.1M NaOH solution can be used to wash the membrane for 1-5 minutes to completely remove the stain.[1][2] This is often followed by several washes with dH₂O.[1] |

| Acetonitrile (B52724)/NaOH | A solution of 200 μM NaOH in 20% acetonitrile can be used to remove the stain in approximately 1 minute.[3] |

Quantitative Considerations and Impact on Downstream Applications

While this compound staining is a qualitative tool for assessing protein transfer, it can also be used for semi-quantitative analysis of total protein loading. The intensity of the stained bands can be measured and used for normalization in Western blotting, offering an alternative to housekeeping proteins.[2]

The sensitivity of this compound allows for the detection of protein bands containing approximately 200 ng of protein. It is important to note that this compound staining is generally compatible with subsequent immunodetection, as the dye does not typically interfere with antibody-antigen binding.[2][4] However, for highly sensitive fluorescent Western blotting, residual this compound can cause autofluorescence and increase background noise.[5] Therefore, thorough destaining is critical in such applications. Studies have shown that there is no significant difference in Western blotting sensitivity between membranes that were stained with this compound and those that were not, provided the destaining is complete.[1]

Conclusion

The reversibility of this compound staining is a direct consequence of the non-covalent nature of its interaction with proteins. The ease with which the stain can be applied and subsequently removed makes it an invaluable tool for researchers to verify the integrity of their protein transfers before proceeding with more complex and resource-intensive analyses. By understanding the chemical principles and adhering to optimized protocols for both staining and, crucially, destaining, scientists can confidently utilize this compound to enhance the reliability and efficiency of their experimental workflows.

References

A Technical Guide to Protein Staining: Ponceau S vs. Coomassie Blue

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein analysis, visualization is a critical step for verifying protein transfer to a membrane after electrophoresis or for identifying protein bands within a gel. Among the array of available staining techniques, Ponceau S and Coomassie Brilliant Blue remain two of the most widely utilized methods. While both serve the fundamental purpose of rendering proteins visible, they possess distinct characteristics that make them suitable for different applications. This in-depth technical guide explores the core differences between this compound and Coomassie Blue, providing a comprehensive overview of their mechanisms, protocols, and key performance attributes to aid researchers in selecting the optimal staining method for their experimental needs.

Core Principles and Staining Mechanisms

Both this compound and Coomassie Blue are anionic dyes that interact with proteins non-covalently. Their negatively charged groups form electrostatic interactions with the positively charged amino acid residues of proteins, such as lysine (B10760008) and arginine.[1][2] Additionally, they engage in non-covalent binding with the non-polar regions of proteins.[1][2] This binding is the basis for their ability to stain proteins.

This compound , chemically known as 3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium salt, is a red diazo dye.[1] Its interaction with proteins is readily reversible, a key feature that distinguishes it from Coomassie Blue.[1][3] This reversibility is crucial for applications where the protein needs to be subjected to further downstream analysis, such as Western blotting.

Coomassie Brilliant Blue exists in two principal forms, R-250 (Reddish tint) and G-250 (Greenish tint).[4] These triphenylmethane (B1682552) dyes bind more tenaciously to proteins. The staining process often involves an acidic-alcoholic solution which simultaneously fixes the proteins within the polyacrylamide gel matrix, preventing their diffusion.[5][6] This fixation, however, generally renders the proteins incompatible with subsequent electrotransfer for Western blotting.[2][5]

Comparative Analysis: Key Performance Metrics

The choice between this compound and Coomassie Blue often hinges on experimental requirements such as sensitivity, speed, and the need for downstream applications. The following table summarizes the key quantitative differences between these two stains.

| Feature | This compound | Coomassie Brilliant Blue (R-250 & G-250) |

| Primary Application | Reversible staining of proteins on transfer membranes (nitrocellulose, PVDF)[1][7] | Staining of proteins within polyacrylamide gels (SDS-PAGE, Native PAGE)[4][8] |

| Limit of Detection | ~100 - 250 ng per band[9][10][11] | R-250: ~100 ng; G-250 (Colloidal): ~10 - 50 ng per band[2][12] |

| Staining Time | 30 seconds to 10 minutes[2][7] | Varies significantly with protocol; can range from 5 minutes to several hours[2][13][14] |

| Destaining Time | 30 seconds to 5 minutes (with water)[7] | Can range from 2 hours to overnight, often requiring multiple changes of destaining solution[14] |

| Reversibility | Yes, easily reversible with water or buffer washes[1][15] | Generally considered irreversible due to protein fixation[2][16] |

| Compatibility with Downstream Applications (e.g., Western Blotting) | High compatibility; does not interfere with antibody binding after destaining[3][7] | Incompatible with Western blotting after staining due to protein fixation[2][6] |

| Color of Stained Proteins | Reddish-pink bands[1][5] | Blue bands[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for this compound staining of membranes and Coomassie Blue staining of polyacrylamide gels.

This compound Staining of Transfer Membranes

This protocol is designed for the rapid and reversible visualization of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.

Materials:

-

This compound Staining Solution (0.1% w/v this compound in 5% v/v acetic acid)[1]

-

Deionized water or TBS-T buffer

-

Shaker

Procedure:

-

Following protein transfer, briefly rinse the membrane in deionized water to remove any residual transfer buffer.[10]

-

Immerse the membrane in the this compound staining solution and agitate gently on a shaker for 5-10 minutes at room temperature.[10]

-

Decant the staining solution (which can often be reused) and wash the membrane with deionized water for 1-5 minutes, or until distinct red protein bands are visible against a clear background.[2][10]

-

The stained membrane can be photographed or scanned for documentation.

-

To destain, continue washing the membrane with several changes of deionized water or TBS-T until the red color is completely gone.[10] The membrane is now ready for the blocking step of the Western blotting procedure.

Coomassie Brilliant Blue (R-250) Staining of Polyacrylamide Gels

This protocol is a classic method for visualizing protein bands within a polyacrylamide gel.

Materials:

-

Coomassie Blue R-250 Staining Solution (0.1% w/v Coomassie Brilliant Blue R-250, 50% v/v methanol, 10% v/v acetic acid)[14]

-

Destaining Solution (40% v/v methanol, 10% v/v acetic acid)[14]

-

Gel Fixation Solution (optional, but recommended: 50% v/v ethanol, 10% v/v acetic acid)[8]

-

Deionized water

-

Shaker

Procedure:

-

After electrophoresis, carefully remove the gel from the cassette.

-

(Optional but recommended) Place the gel in a container with fixation solution and gently agitate for 30 minutes. This step helps to precipitate the proteins within the gel.

-

Decant the fixation solution and add the Coomassie Blue R-250 staining solution, ensuring the gel is fully submerged.

-

Agitate the gel in the staining solution for at least 1 hour. Staining time can be extended for thicker gels or to increase intensity.[14]

-

Pour off the staining solution and briefly rinse the gel with deionized water.

-

Add the destaining solution and agitate. Replace the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinctly visible as blue bands. This process can take several hours to overnight.[14]

-

Once destained, the gel can be stored in deionized water or 7% acetic acid.

Visualization of Workflows

To better illustrate the logical flow of these staining procedures and their place in the broader context of protein analysis, the following diagrams are provided.

Caption: Workflow for this compound staining of a Western blot membrane.

Caption: Workflow for Coomassie Blue staining of a polyacrylamide gel.

Conclusion

This compound and Coomassie Brilliant Blue are both invaluable tools in the protein researcher's arsenal, each with a distinct set of advantages and limitations. This compound excels as a rapid, reversible stain for confirming protein transfer efficiency on membranes before proceeding with immunodetection, a critical checkpoint in the Western blotting workflow.[3][17] Its lower sensitivity is a trade-off for its speed and compatibility with downstream applications.[1][17]

In contrast, Coomassie Blue is the workhorse for visualizing and quantifying proteins directly within polyacrylamide gels.[4] Its higher sensitivity, particularly in its colloidal formulations, allows for the detection of lower abundance proteins.[18][19] However, the irreversible nature of the staining process, due to protein fixation, makes it unsuitable for applications requiring subsequent protein transfer.[2]

Ultimately, the selection of the appropriate stain is dictated by the specific goals of the experiment. For a quick verification of transfer before Western blotting, this compound is the unequivocal choice. For the sensitive detection and documentation of protein profiles within a gel, Coomassie Blue remains the gold standard. A thorough understanding of the fundamental differences outlined in this guide will empower researchers to make informed decisions, leading to more robust and reliable experimental outcomes.

References

- 1. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 5. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]

- 6. researchgate.net [researchgate.net]

- 7. conductscience.com [conductscience.com]

- 8. Coomassie blue staining | Abcam [abcam.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. This compound Staining Solution | Cell Signaling Technology [cellsignal.com]

- 11. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]

- 12. bioscience.fi [bioscience.fi]

- 13. mass-spec.siu.edu [mass-spec.siu.edu]

- 14. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 15. stellarscientific.com [stellarscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. biotium.com [biotium.com]

- 18. researchgate.net [researchgate.net]

- 19. bitesizebio.com [bitesizebio.com]

Beyond the Blot: A Technical Guide to the Versatile Applications of Ponceau S

For Researchers, Scientists, and Drug Development Professionals

Ponceau S, a vibrant red anionic azo dye, is a familiar sight in molecular biology laboratories, primarily recognized for its rapid and reversible staining of proteins on Western blot membranes. However, its utility extends far beyond this common application. This technical guide delves into the lesser-known, yet powerful, applications of this compound in histology and quantitative protein analysis, providing detailed protocols and comparative data for researchers seeking to leverage this cost-effective and versatile reagent.

Histological Staining: A Superior Substitute in Van Gieson's Method

In the realm of histology, this compound serves as an effective substitute for acid fuchsin in the classic Van Gieson's stain, a method crucial for differentiating collagen from other connective tissues like muscle and cytoplasm.[1][2] The principle of this differential staining lies in the varying porosity of tissue components and the molecular size of the dyes used.[2][3] Picric acid, with its small molecules, rapidly penetrates all tissues, but is only retained in densely textured structures like muscle and red blood cells. The larger molecules of this compound then displace the picric acid from the more porous collagen fibers, imparting a distinct red color to the collagen.[2][3]

Expected Staining Results:

-

Collagen: Red

-

Muscle and Cytoplasm: Yellow

-

Nuclei: Blue/Black (with hematoxylin (B73222) counterstain)

Experimental Protocol: Van Gieson Staining with this compound

This protocol is adapted for paraffin-embedded tissue sections.

Reagents:

-

Weigert's Iron Hematoxylin: For nuclear counterstaining.

-

Curtis Stain Solution:

-

Saturated aqueous picric acid: 90.0 ml

-

1% this compound (w/v) in distilled water: 10.0 ml

-

Glacial acetic acid: 1.0 ml[3]

-

-

Acidic Alcohol: For differentiation.

-

Dehydrating agents: Graded ethanol (B145695) series (e.g., 70%, 95%, 100%).

-

Clearing agent: Xylene or a xylene substitute.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Differentiation: Differentiate in 1% acid alcohol.

-

Washing: Wash in tap water.

-

Bluing: Place in Scott's tap water substitute or a similar bluing agent.

-

Washing: Wash in distilled water.

-

Collagen Staining: Stain with Curtis Stain Solution for 3-5 minutes.[3]

-

Dehydration and Clearing: Quickly dehydrate through 95% and absolute ethanol, then clear in xylene.

-

Mounting: Mount with a resinous mounting medium.

References

An In-depth Technical Guide to Safety Precautions for Handling Ponceau S Solution

This guide provides comprehensive safety protocols and handling instructions for Ponceau S solution, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound solution, typically a mixture of this compound dye, acetic acid, and water, is primarily used for the reversible staining of proteins on western blot membranes. While invaluable for assessing protein transfer efficiency, it presents several potential hazards.

The solution is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and is considered a hazardous substance.[1]

-

GHS Classification:

-

Hazard Statements:

The primary hazardous component, aside from the dye itself, is acetic acid, which is corrosive and can cause irritation or burns upon contact.

Exposure Controls and Personal Protection

To mitigate risks, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

-

Ventilation: Work in a well-ventilated area to minimize inhalation of vapors, which have a distinct acetic acid smell.[6] The use of a chemical fume hood or local exhaust ventilation is recommended, especially if the solution is heated or aerosolized.[1][7]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and clearly marked in the work area.[1][7]

-

Eye Protection: Chemical safety glasses with side shields or goggles are required to prevent splashes to the eyes.[1][2]

-

Skin Protection:

-

Gloves: Wear protective gloves, such as nitrile or PVC gloves.[1][2] It is crucial to select gloves tested to a relevant standard (e.g., EN 374).[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

-

Lab Coat: A clean, body-covering lab coat or overalls must be worn to protect skin and clothing.[1][2]

-

-

Respiratory Protection: Generally not required if work is conducted with adequate ventilation.[2] However, if ventilation is insufficient or there is a risk of overexposure, an approved respirator should be worn.[1][6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the solution's stability.

-

Handling:

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Do not get the solution in eyes, on skin, or on clothing.[2][6]

-

Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[2][4]

-

Opened containers must be carefully resealed and kept upright to prevent leakage.[7]

-

-

Storage:

Quantitative Exposure and Toxicity Data

The quantitative data available primarily pertains to the acetic acid component of the solution. No established exposure limits currently exist for this compound dye itself.[2]

| Component | Parameter | Value | Reference |

| Acetic Acid | ACGIH TLV-TWA (8-hr) | 10 ppm | [2][6] |

| Acetic Acid | ACGIH STEL (15-min) | 15 ppm | [6] |

| Acetic Acid | LD50 (Oral, Rat) | 3320 mg/kg | [4] |

-

ACGIH TLV-TWA: Threshold Limit Value - Time-Weighted Average. The concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed, day after day, without adverse effect.

-

ACGIH STEL: Short-Term Exposure Limit. A 15-minute TWA exposure that should not be exceeded at any time during a workday.

-

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2][4][6] Seek medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[1][6] Flush skin with plenty of soap and water for at least 15 minutes.[2] Get medical attention if irritation develops or persists.[6]

-

Inhalation: Remove the victim to fresh air.[2][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[2]

-

Ingestion: Do NOT induce vomiting unless directed by medical personnel.[2][6] If the person is conscious, wash out their mouth with water.[6] Seek immediate medical advice.[4]

Spill and Disposal Management

-

Spill Cleanup:

-

Clear the area of personnel and move upwind.[1]

-

Ventilate the area of the spill.[6]

-

Wear appropriate PPE, including respiratory protection if necessary.[1]

-

Contain and collect the spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[4][7]

-

-

Waste Disposal:

-

Dispose of waste material at an authorized site.[4] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Experimental Protocol: Staining Membranes with this compound

This protocol outlines the standard procedure for using this compound to visualize proteins on a nitrocellulose or PVDF membrane after western blot transfer.

-

Post-Transfer Wash: After protein transfer is complete, wash the membrane three times for 1-5 minutes each in deionized water with gentle agitation. This step removes residual transfer buffer components that can interfere with staining.[8]

-

Staining: Immerse the membrane completely in the this compound staining solution.[8] Incubate for 1-15 minutes at room temperature with gentle agitation.[8]

-

Destaining and Visualization: Rinse the membrane with deionized water until the protein bands appear as distinct pink-red bands against a clear background.[9] Avoid pouring water directly onto the membrane surface to prevent uneven destaining.[8]

-

Imaging: The membrane can be imaged at this point to document the transfer efficiency. The stain intensity may fade over time, so prompt documentation is recommended.

-

Complete Destain (Optional but Recommended): Before proceeding to the blocking step for immunodetection, the stain can be completely removed. Wash the membrane with 0.1% NaOH for 1-2 minutes, followed by several rinses in deionized water until the membrane is clear.[8] It is critical to ensure all staining solution is removed before blocking, especially for fluorescent western blotting.[8]

Visualizations

Logical Workflow for Safe Handling of this compound Solution

Caption: Workflow for the safe handling of this compound solution.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound Staining Solution: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 3. fishersci.com [fishersci.com]

- 4. labbox.es [labbox.es]

- 5. carlroth.com [carlroth.com]

- 6. bioshopcanada.com [bioshopcanada.com]

- 7. biotium.com [biotium.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bitesizebio.com [bitesizebio.com]

Methodological & Application

Application Notes and Protocols: Ponceau S for Total Protein Normalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative Western blotting, accurate normalization is critical to correct for variability in sample preparation, protein loading, and transfer efficiency.[1][2][3] While housekeeping proteins have traditionally been used for this purpose, their expression can vary with experimental conditions.[4][5][6] Total protein normalization using a reversible membrane stain like Ponceau S offers a more reliable and robust alternative.[1][5] this compound is a rapid and reversible anionic azo dye that binds to the positively charged amino groups and non-polar regions of proteins on nitrocellulose or PVDF membranes.[7][8] This allows for the visualization of all transferred proteins, providing a direct assessment of total protein loaded in each lane. Its reversible nature ensures that subsequent immunodetection is not compromised.[7][9]

These application notes provide detailed protocols for the use of this compound as a normalization control in Western blotting, summarize key quantitative data, and illustrate the experimental workflow.

Principle of this compound Staining

This compound, with its negatively charged sulfonate groups, electrostatically interacts with the positively charged amino groups of proteins.[7] It also engages in non-covalent binding with non-polar regions of the proteins. This interaction results in the formation of visible pink to red protein bands on the membrane against a clear background.[7][8] The staining is transient and can be easily reversed by washing with water or a slightly alkaline solution, leaving the proteins accessible for subsequent antibody incubation.[7]

Advantages of Total Protein Normalization with this compound

-

Accuracy: More accurately reflects the total protein loaded per lane compared to housekeeping proteins, whose expression levels can be inconsistent.[4][5]

-

Reliability: Corrects for inconsistencies in both sample loading and transfer efficiency across the entire lane.[1]

-

Wide Dynamic Range: Offers a broader linear dynamic range for quantification compared to the often saturated signals of highly abundant housekeeping proteins.[5]

-

Speed and Simplicity: The staining and destaining procedures are rapid and straightforward.[9]

-

Cost-Effective: this compound is an inexpensive reagent, and the staining solution can often be reused.[9][10]

-

Quality Control: Provides an immediate visual check of transfer efficiency and can help identify issues like air bubbles or uneven transfer.

Experimental Protocols

Materials

-

This compound powder (or a commercially prepared solution)

-

Glacial Acetic Acid

-

Distilled or deionized water

-

Tris-buffered saline with Tween 20 (TBST)

-

0.1 M NaOH (for destaining, optional)

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Shaker

-

Imaging system (e.g., gel doc, scanner)

Preparation of Staining Solution

Several formulations of this compound staining solution are effective. A common and cost-effective formulation is 0.1% (w/v) this compound in 5% (v/v) acetic acid. However, studies have shown that concentrations as low as 0.01% this compound in 1% acetic acid can provide comparable sensitivity.[1][2]

Table 1: this compound Staining Solution Formulations

| Formulation | This compound Concentration (w/v) | Acetic Acid Concentration (v/v) | Reference |

| Standard | 0.1% | 5% | |

| Cost-Effective | 0.01% | 1% | [1] |

| Alternative | 0.5% | 1% | [7] |

To prepare 100 mL of the standard solution, dissolve 100 mg of this compound powder in 95 mL of distilled water and add 5 mL of glacial acetic acid.

Staining and Destaining Protocol

-

Post-Transfer Wash: After transferring proteins from the gel to the membrane, briefly wash the membrane with distilled water or TBST to remove any residual transfer buffer.[11]

-

Staining: Immerse the membrane in the this compound staining solution and incubate on a shaker for 1-10 minutes at room temperature.[12]

-

Washing: Remove the staining solution (which can be reused) and wash the membrane with several changes of distilled water or TBST until the protein bands are clearly visible against a faint background.[7] Avoid over-washing, as this can lead to destaining of the protein bands.[12]

-

Imaging: Capture an image of the stained membrane using a gel documentation system or a scanner. This image will be used for total protein quantification.

-

Destaining: Completely remove the this compound stain by washing the membrane with TBST or distilled water for 5-10 minutes. For more stubborn staining, a brief wash with 0.1 M NaOH can be used, followed by extensive rinsing with water.[7][8]

-

Blocking: Proceed with the standard Western blotting protocol by incubating the membrane with a blocking buffer.[9]

Quantitative Data Analysis

For total protein normalization, the signal intensity of each lane on the this compound-stained membrane is measured using densitometry software (e.g., ImageJ). The intensity of the target protein band (from the subsequent immunoblot) is then divided by the total protein intensity of the corresponding lane from the this compound stain.

Table 2: Comparison of this compound Formulations for Protein Detection

| This compound Concentration (w/v) in 1% Acetic Acid | Relative Protein Detection Sensitivity (4µg load) | Relative Protein Detection Sensitivity (10µg load) |

| 0.1% | No significant difference | No significant difference |

| 0.01% | No significant difference | No significant difference |

| 0.001% | No significant difference | No significant difference |

Data summarized from a study which found that the sensitivity of protein detection remained constant across a wide range of this compound concentrations.[1][2] This suggests that lower, more cost-effective concentrations of this compound are sufficient for effective total protein normalization.[1]

Troubleshooting

Table 3: Common Issues and Solutions in this compound Staining

| Issue | Possible Cause(s) | Solution(s) |

| Weak or no staining | - Inefficient protein transfer- Low protein concentration- Over-washing after staining | - Verify transfer efficiency with a pre-stained ladder- Increase protein load- Reduce the duration and number of washes after staining |

| High background | - Insufficient washing after staining- Contaminated staining solution | - Increase the number and duration of washes with water or TBST- Prepare fresh staining solution |

| Smeared bands | - Problem with gel electrophoresis (e.g., degraded sample, incorrect buffer) | - Ensure sample integrity and use fresh running buffers- Use fresh 2-mercaptoethanol (B42355) in the sample loading buffer.[9] |

| Uneven staining | - Uneven contact of the membrane with the staining solution | - Ensure the membrane is fully submerged and agitated during staining |

| Stain does not wash off | - Using a nylon membrane (this compound binds irreversibly) | - Use only nitrocellulose or PVDF membranes[1][8] |

Conclusion

This compound staining is a simple, rapid, and reliable method for total protein normalization in Western blotting. It provides a more accurate assessment of protein loading than traditional housekeeping genes and serves as an invaluable quality control step to ensure the integrity of quantitative data. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can confidently implement this technique to enhance the reproducibility and accuracy of their Western blotting experiments.

References

- 1. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound waste: this compound staining for total protein normalization [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. bio-rad.com [bio-rad.com]

- 6. m.youtube.com [m.youtube.com]

- 7. conductscience.com [conductscience.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

Application Notes: Ponceau S Staining for Total Protein Quantification in Western Blot

Introduction

Ponceau S is a rapid, reversible, and economical negative stain used for the visualization of protein bands on nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) membranes following electrophoretic transfer in Western blotting.[1] It serves as a critical checkpoint to assess transfer efficiency and as a reliable method for total protein normalization, a prerequisite for accurate quantitative analysis of protein expression.[2][3] The stain binds to the positively charged amino groups and non-polar regions of proteins, producing reddish-pink bands against a clear background.[1][2] Its reversible nature allows for subsequent immunodetection of the target protein without interference.[1][2][4]

Principle of Staining

This compound is an anionic diazo dye that binds non-covalently to proteins. The negatively charged sulfonate groups of the dye interact with the positively charged amino acid residues (like lysine (B10760008) and arginine) and also associate with non-polar regions of the proteins.[1][2] This interaction is pH-dependent and is facilitated by the acidic environment of the staining solution (typically containing acetic acid). The binding is readily reversible by washing the membrane with neutral pH buffers or water, ensuring that the dye does not interfere with subsequent antibody binding.[2]

Advantages of this compound Staining for Protein Quantification

-

Total Protein Normalization: this compound staining allows for the normalization of Western blot data to the total protein loaded in each lane. This is considered more accurate than using housekeeping genes (e.g., GAPDH, β-actin), whose expression can vary with experimental conditions.[2][5][6]

-

Assessment of Transfer Efficiency: It provides a quick visual confirmation of successful and even protein transfer from the gel to the membrane.[2] Any irregularities, such as air bubbles or uneven transfer, can be identified before committing to the time-consuming immunodetection steps.

-

Reversibility: The stain can be completely removed from the membrane, leaving the proteins available for subsequent immunodetection.[2][4][7]

-

Speed and Simplicity: The staining and destaining procedures are rapid, typically taking only a few minutes.[2][7]

-

Cost-Effective: this compound is an inexpensive reagent, making it a budget-friendly choice for routine Western blot analysis.[6]

Limitations

-

Lower Sensitivity: Compared to other protein stains like Coomassie Brilliant Blue or fluorescent stains, this compound has a lower sensitivity, with a detection limit of around 100-250 ng of protein per band.[1][2][8][9]

-

Not Suitable for Nylon Membranes: The stain binds strongly and irreversibly to positively charged nylon membranes.[1]

Data Presentation

The quantification of this compound stained membranes involves capturing an image of the stained membrane and using densitometry software to measure the intensity of the total protein in each lane. This data is then used to normalize the signal from the specific protein of interest detected by immunofluorescence or chemiluminescence.

Table 1: Linearity of this compound Staining with Increasing Protein Load

| Protein Loaded (µg) | Relative Signal Intensity (Arbitrary Units) |

| 5 | 1.00 |

| 10 | 1.95 |

| 20 | 3.98 |

| 30 | 5.91 |

| 40 | 7.85 |

| 50 | 9.75 |

This table represents typical data demonstrating the linear relationship between the amount of total protein loaded and the signal intensity obtained from this compound staining, as analyzed by densitometry.

Table 2: Comparison of Normalization Methods

| Normalization Method | Pros | Cons |

| This compound (Total Protein) | More accurate representation of total protein loaded; Not affected by experimental conditions.[2][6] | Lower sensitivity.[2][9] |

| Housekeeping Genes (e.g., GAPDH, β-actin) | High sensitivity. | Expression can be variable and affected by experimental treatments.[2][6] |

Experimental Protocols

I. Preparation of this compound Staining Solution

-

Standard Solution (0.1% w/v this compound in 5% v/v Acetic Acid):

-

Weigh 0.1 g of this compound powder.

-

Add it to 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Stir until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.[7]

-

-

Economical Solution (0.01% w/v this compound in 1% v/v Acetic Acid):

-

Studies have shown that a 0.01% this compound solution in 1% acetic acid provides comparable sensitivity for total protein normalization and is more cost-effective.[10]

-

II. This compound Staining Protocol for Western Blot Membranes

-

Following protein transfer, briefly rinse the nitrocellulose or PVDF membrane with deionized water to remove any residual transfer buffer.[7]

-

Immerse the membrane in the this compound staining solution and incubate for 1-5 minutes at room temperature with gentle agitation.[1][7]

-

Remove the staining solution (it can be reused multiple times).

-

Rinse the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.

-

Image the membrane to record the total protein pattern for subsequent quantification. A digital imaging system is recommended for accurate densitometry.

-

Mark the molecular weight ladder bands with a pencil if necessary.

III. Destaining Protocol

-

To completely remove the this compound stain, wash the membrane with 1X Tris-buffered saline with 0.1% Tween 20 (TBST) or deionized water.

-

Perform several washes for 5-10 minutes each with gentle agitation until the red stain is no longer visible.[2]

-

Alternatively, a brief wash with 0.1 M NaOH can be used for rapid destaining.[1]

-

The membrane is now ready for the blocking step and subsequent immunodetection.

IV. Quantification of Total Protein

-

Use an imaging system to capture a digital image of the this compound-stained membrane.

-

Utilize densitometry software (e.g., ImageJ, Bio-Rad Image Lab) to quantify the total protein in each lane.[10]

-

The integrated density of the entire lane is used as the total protein measurement.

-

This value is then used as a normalization factor for the signal obtained from the specific antibody in the immunodetection step.[11]

Visualizations

Caption: Western Blot workflow with this compound staining for total protein normalization.

Caption: Logical flow for quantitative analysis using total protein normalization.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 3. bio-rad.com [bio-rad.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound waste: this compound staining for total protein normalization [escholarship.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. A this compound Staining-Based Dot Blot Assay for Rapid Protein Quantification of Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.cellsignal.com [blog.cellsignal.com]

- 10. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

Application Notes and Protocols: Ponceau S Destaining for Immunodetection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a rapid and reversible staining method used to visualize protein bands on nitrocellulose or polyvinylidene difluoride (PVDF) membranes after electrophoretic transfer in Western blotting.[1][2][3] This staining step is crucial for verifying the efficiency and uniformity of protein transfer from the gel to the membrane before proceeding with immunodetection.[4] The negative stain binds to positively charged amino groups and non-polar regions of proteins.[1][3] Its reversible nature allows for the complete removal of the stain, ensuring that it does not interfere with subsequent antibody binding and detection steps.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for the destaining of this compound from protein-blotted membranes prior to immunodetection. The choice of destaining solution can be adapted based on the desired speed of destaining and laboratory-specific protocols.

Materials:

-

This compound-stained nitrocellulose or PVDF membrane

-

Destaining Solution (Choose one):

-

Deionized (DI) Water

-

Tris-Buffered Saline with Tween 20 (TBST) (e.g., 50 mM Tris, 150 mM NaCl, 0.05% Tween 20, pH 7.5)

-

0.1 M Sodium Hydroxide (NaOH)

-

-

Shallow tray or container

-

Orbital shaker

Protocol: Step-by-Step this compound Destaining

-

Initial Wash (Optional but Recommended): After documenting the this compound staining by imaging the membrane, briefly rinse the membrane with deionized water to remove excess stain.[2]

-

Immersion in Destaining Solution: Place the stained membrane in a clean tray containing a sufficient volume of the chosen destaining solution to fully submerge the membrane.

-

Agitation: Place the tray on an orbital shaker and agitate gently. This ensures uniform destaining across the membrane.

-

Incubation: The incubation time will vary depending on the destaining solution used.

-

Deionized Water: Wash for 1-5 minutes. Multiple washes may be necessary until the red protein bands are no longer visible and the background is clear.[5][8] Prolonged washing with water alone can eventually remove the stain.[9][10]

-

TBST: Wash the membrane 2-3 times for 5-10 minutes each. The detergent (Tween 20) in TBST effectively removes the this compound stain.[11][12] This is often performed as the standard washing step before blocking.

-

0.1 M NaOH: For rapid destaining, wash the membrane for 1-5 minutes.[3][8][13] It is critical to follow this with several thorough washes with DI water to neutralize the membrane and remove all traces of NaOH.[3][8]

-

-

Verification of Destaining: Visually inspect the membrane to ensure all traces of the this compound stain are gone. The membrane should appear white, with no visible pink or red bands.

-

Proceed to Blocking: Once destaining is complete, the membrane can be moved directly into the blocking buffer to begin the immunodetection procedure. The blocking step itself will also help to remove any residual this compound stain.[5][6]

Data Presentation: Comparison of Destaining Reagents

The following table summarizes the common reagents used for this compound destaining, along with their typical working concentrations and recommended incubation times for easy comparison.

| Destaining Reagent | Typical Concentration | Recommended Incubation Time | Key Considerations |

| Deionized Water | N/A | Multiple washes of 1-5 minutes | Gentle and readily available. May require longer or more frequent washes for complete removal.[5][8] |

| TBST (Tris-Buffered Saline with Tween 20) | 0.05% - 0.1% Tween 20 | 2-3 washes of 5-10 minutes each | Highly effective due to the detergent. Commonly used as the first wash step before blocking.[11] |

| Sodium Hydroxide (NaOH) | 0.1 M | 1-5 minutes | Very rapid destaining. Requires subsequent thorough washing with water to neutralize the membrane.[3][8][13] |

| 5% Acetic Acid | 5% (v/v) | Not typically recommended for destaining before immunodetection, as it is a component of the staining solution. | While some protocols mention it, water or TBST are more common and effective for complete removal.[9] |

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow from post-protein transfer to readiness for immunodetection, highlighting the position of the this compound staining and destaining steps.

Caption: Workflow from protein transfer to immunodetection.

References

- 1. conductscience.com [conductscience.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. stellarscientific.com [stellarscientific.com]

Application Notes and Protocols: Visualizing Protein Transfer Efficiency with Ponceau S Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a widely used, rapid, and reversible stain for the detection of proteins on Western blot membranes, such as nitrocellulose and polyvinylidene difluoride (PVDF).[1] Its utility lies in its ability to provide a quick visual confirmation of the efficiency of protein transfer from the electrophoresis gel to the membrane before proceeding with the more time-consuming and expensive immunodetection steps. The stain binds to the positively charged amino groups and non-polar regions of proteins, appearing as red-pink bands against a white background.[1] This staining is reversible and can be completely removed from the membrane, ensuring that it does not interfere with subsequent antibody probing.

Principle of this compound Staining

This compound is a negative stain that binds to the positively charged amino groups of proteins as well as to non-polar regions.[1] The staining is performed in an acidic solution, which helps to precipitate the proteins on the membrane and enhance their retention. The reversible nature of the stain is a key advantage; it can be easily removed by washing with water or a mild buffer like Tris-buffered saline with Tween 20 (TBST), leaving the proteins accessible for immunodetection.

Key Applications

-

Assessment of Protein Transfer Efficiency: Visualize protein bands on the membrane to confirm successful transfer from the gel.

-

Detection of Transfer Artifacts: Identify issues such as air bubbles, uneven transfer, or gel smiling.

-

Total Protein Normalization: this compound staining can be used for total protein normalization in quantitative Western blotting, offering a more reliable method than housekeeping proteins in some cases due to its broader linear dynamic range.[1]

Quantitative Data Summary

The intensity of this compound staining is proportional to the amount of protein bound to the membrane over a certain range. This allows for a semi-quantitative and, with proper imaging and analysis, a more quantitative assessment of protein loading and transfer.

| Parameter | Value/Range | Reference |

| Linear Dynamic Range | Broader than many housekeeping proteins | [1] |

| Recommended this compound Concentration | 0.1% (w/v) in 5% acetic acid (most common); 0.01% (w/v) in 1% acetic acid (cost-effective alternative) | [1][2] |

| Sensitivity of Protein Detection | Consistent across a range of this compound concentrations (0.001% to 2%) and acid types. | [2][3] |

| Detectable Protein Amount | Discernible increase in staining intensity with protein concentrations from 0.1 to 50 µg per spot. | [4] |

Experimental Protocols

Preparation of this compound Staining Solution

Standard Solution (0.1% this compound in 5% Acetic Acid):

-

Dissolve 0.1 g of this compound powder in 95 mL of deionized water.

-

Add 5 mL of glacial acetic acid.

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.

Cost-Effective Solution (0.01% this compound in 1% Acetic Acid):

-

Dissolve 0.01 g of this compound powder in 99 mL of deionized water.

-

Add 1 mL of glacial acetic acid.

-

Mix thoroughly until the powder is completely dissolved.

-

Store the solution at room temperature, protected from light.

Protocol for Staining with this compound

-

Post-Transfer Wash: After protein transfer is complete, briefly wash the membrane in deionized water for 1-2 minutes to remove any residual transfer buffer.

-

Staining: Immerse the membrane in the this compound staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Destaining: Remove the staining solution (it can be reused) and wash the membrane with several changes of deionized water until the protein bands are clearly visible against a faint background.

-

Documentation: Capture an image of the stained membrane to have a permanent record of the transfer efficiency. This can be done using a standard gel documentation system or a flatbed scanner.

-

Complete Destaining: To proceed with immunodetection, completely destain the membrane by washing it three times for 5 minutes each with TBST or until the stain is no longer visible.

Visualizations

Experimental Workflow for this compound Staining

Caption: Workflow for this compound Staining and Destaining.

MAPK/ERK Signaling Pathway

References

- 1. This compound staining: Purpose, protocol, and tips | Abcam [abcam.com]

- 2. This compound Waste: this compound Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound waste: this compound staining for total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein determination by this compound using digital color image analysis of protein spots on nitrocellulose membranes. | Semantic Scholar [semanticscholar.org]

Application Note & Protocol: Preparation of 0.1% Ponceau S Staining Solution in 5% Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponceau S is a diazo dye commonly utilized for the rapid and reversible staining of protein bands on membranes such as nitrocellulose and polyvinylidene fluoride (B91410) (PVDF) following electrophoretic transfer.[1] This staining technique is a critical checkpoint in Western blotting to visually confirm the efficiency of protein transfer before proceeding with immunodetection.[2][3] The anionic dye binds to the positively charged amino groups and non-polar regions of proteins, producing distinct reddish-pink bands against a clear background.[3][4] The reversibility of this compound staining is a key advantage, as the dye can be easily removed with water washes, ensuring no interference with subsequent antibody binding.[1][5] The most common formulation for this staining solution is 0.1% (w/v) this compound in 5% (v/v) acetic acid.[1][6]

Quantitative Data Summary

The following tables provide a summary of the components and their quantities required for the preparation of the this compound staining solution.

Table 1: Composition of 0.1% this compound in 5% Acetic Acid

| Component | Concentration | Purpose |

| This compound (tetrasodium salt) | 0.1% (w/v) | Protein stain |

| Glacial Acetic Acid | 5% (v/v) | Acidification |